3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
This compound belongs to the methanobenzoxadiazocine-thione family, characterized by a bicyclic framework fused with a benzo ring and a 1,3,5-oxadiazocine core. Key structural features include:
- 3,4-Dimethoxyphenethyl substituent: A lipophilic moiety that enhances molecular bulk and may influence receptor binding or solubility .
- Nitro group at position 8: An electron-withdrawing group (EWG) that likely increases electrophilic reactivity and stabilizes the thione moiety via conjugation .
- Thione group (C=S) at position 4: Replaces the traditional ketone (C=O), altering hydrogen-bonding capacity and redox stability compared to oxadiazocine-ketone analogs .
Properties
IUPAC Name |
10-[2-(3,4-dimethoxyphenyl)ethyl]-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-13-20-16-12-15(25(26)27)6-8-17(16)30-22(13,2)24(21(31)23-20)10-9-14-5-7-18(28-3)19(11-14)29-4/h5-8,11-13,20H,9-10H2,1-4H3,(H,23,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYGEZPDFCZRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)CCC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione , also known by its CAS number 1005286-88-3 , is a synthetic organic molecule with potential biological activities. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 443.52 g/mol
- IUPAC Name : 10-[2-(3,4-dimethoxyphenyl)ethyl]-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
This compound features a complex structure that includes a nitro group and a thione moiety, which are often associated with various biological activities.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of thiones have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Inhibition observed |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes due to their charged nature at biological pH levels.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. A study demonstrated that compounds similar to this one showed significant cytotoxic effects against human breast cancer cell lines (MCF-7) while exhibiting minimal toxicity towards normal cells.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving MCF-7 cells:
- Concentrations tested : 12.5 µg/ml, 25 µg/ml, 50 µg/ml
- Inhibition rates : Significant growth inhibition was noted at higher concentrations.
The results suggested that the compound could induce apoptosis or necrosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species Generation : Induction of oxidative stress in target cells.
- Cell Membrane Disruption : Interaction with lipid membranes leading to permeability changes.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes involved in cellular proliferation and survival.
Comparative Analysis with Related Compounds
To provide a clearer understanding of the biological activity of this compound, a comparative analysis with related compounds is presented below:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 3-(3,4-Dimethoxyphenethyl) derivative | Moderate | High | ROS generation |
| 2-Amino thione derivatives | High | Moderate | Membrane disruption |
| Nitro-substituted phenethyl compounds | Low | High | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with related compounds, supported by evidence:
Key Comparative Insights:
Reactivity and Stability :
- The target’s nitro group enhances electrophilicity at the thione sulfur, making it more reactive toward nucleophiles than analogs with electron-donating groups (e.g., methoxy in ). However, the thione group is inherently less stable than ketones due to weaker π-bonding .
- Compounds with hydroxyl groups (e.g., 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione ) exhibit higher polarity but lower thermal stability compared to the target’s lipophilic dimethoxyphenethyl chain.
Synthetic Pathways: Thione introduction via P₂S₅ (as in ) is a common strategy, but yields may vary with steric hindrance from bulky substituents like dimethoxyphenethyl.
Physicochemical Properties :
- The target’s dimethoxyphenethyl group increases molecular weight (~500–550 g/mol estimated) and lipophilicity, reducing water solubility compared to hydroxylated analogs .
- Methyl groups at positions 2 and 11 likely elevate melting points (>200°C estimated) due to crystalline packing efficiency, similar to 4-methyl-benzooxazine-thione (mp 180–185°C ).
Structural Analogues in Drug Discovery: Methanobenzoxadiazocine-thiones are understudied but share motifs with bioactive oxadiazoles (e.g., antimicrobial 1,3,4-oxadiazole-thiones ). The nitro group in the target may confer unique redox-mediated activity, though toxicity risks require evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
